molecular formula C5H12O B12555658 Cyclopentane hydrate CAS No. 190390-20-6

Cyclopentane hydrate

Cat. No.: B12555658
CAS No.: 190390-20-6
M. Wt: 88.15 g/mol
InChI Key: ITNQWRBKRFXDGV-UHFFFAOYSA-N
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Description

Thermodynamic Stability and Phase Behavior

Cyclopentane hydrates are notable for their stability at ambient pressure, with an equilibrium temperature of approximately 7.7°C. This distinguishes them from many gas hydrates that require high-pressure conditions, making cyclopentane a practical analog for studying hydrate dynamics in laboratory settings. The thermodynamic stability of these hydrates is influenced by subcooling (ΔTsub), defined as the difference between the equilibrium temperature and the experimental temperature. Studies have demonstrated that cyclopentane hydrates remain stable even at subzero bulk temperatures (e.g., −7.5°C) without ice contamination, owing to faster hydrate nucleation compared to ice crystallization.

Hydrate growth rates follow distinct regimes depending on ΔTsub. At moderate subcooling (ΔTsub ≲ 7°C), growth rates adhere to a power-law relationship, consistent with Burton–Cabrera–Frank (BCF) theory, where polyhedral crystals with striations form via layer-by-layer growth. At higher subcooling (ΔTsub ≳ 7°C), dendritic or spherulitic morphologies dominate, and growth rates transition to a linear dependence on ΔTsub, suggesting a shift to diffusion-limited kinetics. Remarkably, cyclopentane hydrates can stabilize other hydrate structures, such as methane (sI) hydrates, at temperatures up to 80 K above their typical dissociation point by forming a protective sII coating.

Crystal Structure and Host-Guest Interactions

Cyclopentane hydrates adopt a structure II (sII) clathrate framework, confirmed via powder X-ray diffraction. The sII unit cell comprises 16 small (512) and 8 large (51264) cages, with cyclopentane molecules occupying the large cages. Ab initio studies reveal that cyclopentane’s nonpolar nature and molecular geometry (planar conformation) optimize van der Waals interactions with the water lattice, stabilizing the sII structure without requiring “help gases” to occupy small cages. This contrasts with methane-sII hydrates, where small cages must be occupied by guest molecules (e.g., methane) to prevent collapse.

Host-guest interactions are modulated by environmental factors. In sediment-laden systems, silica sand particles enhance hydrate growth rates by 15–20% compared to kaolin, attributed to silica’s higher thermal conductivity and hydrophilicity, which improve heat dissipation and water accessibility. Sediment-induced turbulence also reduces crystal size and increases surface roughness, altering nucleation dynamics.

Phase Equilibrium Conditions in Pure and Saline Environments

The phase equilibrium of cyclopentane hydrates is sensitive to temperature, pressure, and salinity. In pure water, cyclopentane forms sII hydrates at atmospheric pressure and temperatures below 7.7°C. Under vacuum (0.1 kPa), the equilibrium temperature shifts to 5.6°C, highlighting pressure’s modest role in stabilizing cyclopentane hydrates compared to gas hydrates.

Salinity profoundly impacts equilibrium conditions. For cyclopentane + methane hydrates in NaCl solutions, phase equilibrium pressure (Peq) increases linearly with NaCl concentration (w):
$$
P{\text{eq}} = P0 + k \cdot w
$$
where P0 is the equilibrium pressure in pure water and k is a temperature-dependent constant. At w = 0.10 (10 wt% NaCl), Peq increases by 1.2 MPa at 284.4 K compared to pure water. Dissociation enthalpies (ΔHd) decrease with rising salinity, from 450 kJ·kg−1 in pure water to 410 kJ·kg−1 at w = 0.10, reflecting weakened hydrate stability due to ionic disruption of water networks.

Table 1: Phase equilibrium pressures for cyclopentane + methane hydrates in NaCl solutions

Temperature (K) Peq (MPa) at w = 0 Peq (MPa) at w = 0.10
284.4 3.2 4.4
293.1 5.8 7.0
301.3 9.1 10.9

Mixed systems with salts like TBANO3 further alter equilibrium, reducing dissociation temperatures by up to 2 K due to ionic competition for water molecules.

Properties

CAS No.

190390-20-6

Molecular Formula

C5H12O

Molecular Weight

88.15 g/mol

IUPAC Name

cyclopentane;hydrate

InChI

InChI=1S/C5H10.H2O/c1-2-4-5-3-1;/h1-5H2;1H2

InChI Key

ITNQWRBKRFXDGV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC1.O

Origin of Product

United States

Preparation Methods

Critical Approaches:

  • Memory Effect : Residual micro-droplets from previous experiments act as nuclei. This reduces induction time (t_i) from minutes to seconds in cyclopentane systems.
  • Seeding : Ice or pre-formed hydrate seeds accelerate nucleation. In column reactors, seeding combined with copper wire agitation lowers t_i to <110 s.
Method Induction Time (t_i) Conditions Source
Residual micro-droplets <60 s ΔT_sub = 15.2°C, T_ex = −7.5°C
Ice seeding 110 s 7.45% CP, 3.50% NaCl, 298.15 K
Hydrate seeding <30 s Vertical condenser with agitation

Nucleation Acceleration Strategies

Physical and chemical modifiers optimize hydrate growth rates and stability.

Key Strategies:

  • Pressure Driving Force : Higher pressures in mixed CP-CH₄ systems reduce t_i and increase methane incorporation. At 298.15 K, 7.45% CP concentration achieves 71.4% CH₄ recovery.
  • Copper Wire Agitation : Mechanical agitation with copper surfaces enhances mass transfer. In column reactors, this method outperforms static systems by 130% in growth rate.
Parameter Effect on Hydrate Formation Optimal Value Source
CP concentration Higher CP → faster kinetics, more CH₄ 7.45%
Stirring rate Higher rate → improved gas dispersion 8000 rpm (disperser)
ΔT_sub Linear growth rate at ΔT_sub >7°C 5.1–15.2°C

Mixed Hydrate Systems and Additives

Co-formers and salts modify hydrate stability and selectivity.

Thermodynamic and Kinetic Impacts:

  • Salts in Brine : NaCl, KCl, and CaCl₂ depress equilibrium temperatures. A 3.50% NaCl solution shifts T_eq from 7.7°C to 4.2°C.
  • THF Synergy : In NaCl solutions, THF enhances methane incorporation by occupying small cavities. L-leucine (5000 ppm) improves CH₄ enrichment to 56.8 mol%.
Additive Equilibrium Temperature (T_eq) System Source
3.50% NaCl 4.2°C CP + CH₄ + NaCl
5.56 mol% THF 7.7°C → 6.5°C (ΔT_sub = 1.2°C) CP + CH₄ + THF
L-leucine (5000 ppm) 56.8 mol% CH₄ in hydrate phase CP + CH₄ + AOT

Controlled Environmental Conditions

Subcooling, pressure, and temperature gradients govern hydrate morphology and growth.

Morphological Transitions:

  • Subcooling Effects :
    • ΔTsub <7°C : Polyhedral crystals with hopper growth (BCF theory).
    • ΔTsub >7°C : Dendritic/spherulitic structures via adhesive growth.
  • Pressure Influence : Higher pressures in CP-CH₄ systems improve gas uptake but require precise control to avoid ice contamination.
ΔT_sub (°C) Morphology Growth Mechanism Source
5.1 Polyhedral (hopper) Spiral or 2D nucleation
7.4 Dendritic + spherulitic Adhesive growth
15.2 Spherulitic polycrystals Aggregated spherulites

Advanced Preparation Techniques

Innovative methods address scalability and industrial applicability.

Key Innovations:

  • Column Reactors : Vertical condensers with copper wire agitation enable rapid nucleation. Formation rates surpass static systems by 130%.
  • Flat Hydrate Surfaces : A protocol using ice-to-hydrate transformation creates smooth surfaces for contact angle measurements. Water fully wets hydrates in cyclopentane or oils.
Method Application Advantage Source
Column reactor Hydrate desalination High throughput, controlled nucleation
Ice-to-hydrate flipping Contact angle measurements Flat surface for wetting studies

Chemical Reactions Analysis

Types of Reactions: Cyclopentane hydrate undergoes various chemical reactions, including:

    Oxidation: Cyclopentane can be oxidized to form cyclopentanone and other oxidation products.

    Reduction: Reduction reactions can convert cyclopentanone back to cyclopentane.

    Substitution: Cyclopentane can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light.

Major Products:

    Oxidation: Cyclopentanone, cyclopentanol.

    Reduction: Cyclopentane.

    Substitution: Halogenated cyclopentanes (e.g., chlorocyclopentane, bromocyclopentane).

Scientific Research Applications

Desalination Processes

Cyclopentane Hydrate-Based Desalination
One of the most promising applications of this compound is in the field of desalination. Research indicates that cyclopentane hydrates can be used effectively in hydrate-based desalination processes (HBD) to convert saline water into freshwater. This method operates under atmospheric pressure and requires lower energy inputs compared to traditional desalination techniques, such as reverse osmosis or distillation.

  • Efficiency and Thermodynamics : Studies have shown that the dissociation enthalpy of this compound is significantly lower than that of other hydrates like propane and R134a, which enhances its efficiency in desalination applications . The theoretical maximum water yield from this compound under various saline conditions has been calculated, indicating optimal operational temperatures for maximum efficiency .
  • Technical Challenges : Despite its advantages, challenges remain in the commercial implementation of this compound-based desalination. These include the need for improved understanding of hydrate kinetics and morphology, as well as overcoming potential scalability issues .

Gas Storage

Storage of Natural Gas and CO2
Cyclopentane hydrates have been investigated as potential media for gas storage, particularly for natural gas and carbon dioxide. The ability of hydrates to encapsulate gas molecules within their crystalline structure makes them an attractive option for safe and efficient storage.

  • Gas Encapsulation : Cyclopentane hydrates can encapsulate gases at atmospheric pressure, providing a safer alternative to traditional gas storage methods. This property is particularly useful for carbon capture and sequestration technologies aimed at reducing greenhouse gas emissions .
  • Research Findings : Experimental studies have demonstrated the feasibility of using cyclopentane hydrates to mimic the formation conditions of CO2 hydrates under higher pressures, paving the way for further exploration in carbon capture applications .

Fundamental Research

Model System for Hydrate Studies
Cyclopentane hydrates serve as a model system for studying the fundamental properties of clathrate hydrates due to their relatively simple structure and formation conditions.

  • Morphological Studies : Research has focused on the morphology and growth kinetics of cyclopentane hydrates, revealing insights into how various factors such as temperature and salinity affect hydrate formation . Understanding these factors is crucial for optimizing hydrate formation processes in both natural and industrial settings.
  • Rheological Properties : Investigations into the interfacial rheology of cyclopentane hydrates have provided valuable data on the mechanical properties involved during hydrate formation. This research highlights the importance of interfacial dynamics in controlling hydrate behavior .

Summary Table of Applications

Application AreaDescriptionKey Findings
DesalinationConversion of saline water to freshwater using hydrate-based processesLower energy requirements; efficiency maximized at specific temperatures; challenges in scalability
Gas StorageEncapsulation of gases like natural gas and CO2 within hydrate structuresSafe storage alternatives; potential for carbon capture technologies
Fundamental ResearchModel system for studying hydrate propertiesInsights into morphology, kinetics, and interfacial rheology critical for understanding hydrates

Mechanism of Action

The mechanism of action of cyclopentane hydrate involves the formation of a crystalline structure where water molecules form a cage-like framework that traps cyclopentane molecules. This structure is stabilized by hydrogen bonding between water molecules. The formation of hydrates begins at the water-hydrocarbon interface, and the process is influenced by factors such as temperature, pressure, and the presence of inhibitors .

Comparison with Similar Compounds

Comparison with Similar Hydrate-Forming Compounds

Structural and Thermodynamic Comparisons

Table 1: Key Properties of Cyclopentane Hydrate vs. Similar Compounds

Compound Hydrate Structure Dissociation Conditions (Typical) Promoter Efficiency Key Applications
Cyclopentane sII 280.7–283.7 K, 2.7–11.1 MPa Moderate Gas storage, desalination
Tetrahydrofuran (THF) sII 277–282 K, 0.1 MPa High Gas storage, CO₂ sequestration
Tetrabutylammonium Bromide (TBAB) Semiclathrate 279–293 K, 0.1 MPa High Cold storage, desalination
Methylcyclopentane sH (requires CH₄) >290 K, >3 MPa Low Oil and gas flow assurance
12ECP (Cyclopentane Epoxy Derivative) sII Not reported Superior to CP Enhanced gas hydrate promotion

Key Findings:

  • Structure and Stability : Cyclopentane forms sII hydrates, unlike TBAB (semiclathrate) or methylcyclopentane (sH with methane) . Its dissociation temperature for hydrogen hydrates (280.7–283.7 K) exceeds THF’s range (277–282 K) .
  • Salt Tolerance : Cyclopentane counteracts NaCl inhibition up to 15 wt%, whereas THF and TBAB hydrates are more salt-sensitive .
  • Promoter Efficiency : Cyclopentane derivatives like 12ECP exhibit superior promotion capacity compared to parent hydrocarbons, attributed to hydrophilic epoxy groups enhancing water-guest interactions .
Kinetic and Rheological Behavior

Table 2: Kinetic and Rheological Comparisons

Compound Induction Time (min) Growth Rate Viscosity Profile Surfactant Impact
Cyclopentane 5–15 Moderate Fluctuates due to sloughing Span surfactants inhibit induction; Tweens accelerate growth
THF 2–10 Fast Smooth (emulsified systems) SDS promotes rapid nucleation
TBAB <5 Very fast Stable (semiclathrate structure) Adsorption alters micropolarity

Key Findings:

  • Induction Time : Cyclopentane hydrates exhibit longer induction times (~5–15 min) compared to TBAB (<5 min) due to lower water solubility .
  • Viscosity: Non-emulsified cyclopentane slurries show viscosity fluctuations from wall adhesion and sloughing, whereas THF systems remain stable .
  • Surfactant Effects : Span surfactants (HLB <10) extend this compound induction by reducing interfacial emulsification, while Tweens (HLB >10) accelerate growth via enhanced dispersion .

Q & A

Q. What experimental setups are commonly used to study cyclopentane hydrate formation at atmospheric pressure?

this compound formation at atmospheric pressure (45°F) can be studied using benchtop systems with a jacketed beaker, chiller, torque-sensitive mixer, and data acquisition. A double-helical impeller improves mixing and heat transfer. Torque measurements track hydrate formation kinetics, while water-cut variations control hydrate volume fraction (HVF). This setup enables stoichiometric analysis (17:1 water-to-cyclopentane ratio) and distinguishes continuous phases (water or cyclopentane) based on conversion efficiency .

Q. How do surfactants influence this compound formation, and what criteria guide surfactant selection?

Surfactants alter hydrate crystal growth by adsorbing at hydrocarbon-water interfaces. Sodium dodecyl sulfate (SDS) reduces surface charge on cyclopentane hydrates, with adsorption saturation at 1.73 mM. Non-ionic surfactants (e.g., Span/Tween series) affect rheology based on hydrophilic-hydrophobic balance (HLB): oil-soluble Span surfactants delay induction time, while water-soluble Tween surfactants accelerate growth. Selection criteria include HLB value, solubility, and compatibility with target hydrocarbons .

Q. What methods are employed to measure this compound slurry viscosity and correlate it with physical phenomena?

A visual rheometer combines viscosity measurements with real-time imaging to track phenomena like wall adhesion, particle bedding, and sloughing. Non-emulsified systems show four-stage viscosity profiles linked to hydrate growth dynamics, while emulsified systems exhibit smoother profiles due to dispersed hydrates. Torque fluctuations in non-emulsified systems correlate with sloughing events .

Q. How are phase equilibrium conditions determined for cyclopentane hydrates in saline solutions?

Isochoric pressure-search methods measure equilibrium conditions in brine. NaCl, KCl, and CaCl₂ inhibit hydrate stability, but cyclopentane’s promotion effect dominates at lower salt concentrations (≤15 wt%). Thermodynamic models incorporate water activity and occupancy factors to predict dissociation temperatures, validated against experimental data .

Advanced Research Questions

Q. How can this compound findings be generalized to gas hydrates like methane, and what experimental adjustments are required?

Cyclopentane serves as a model for gas hydrates due to similar structure-II clathrate formation. Generalization requires high-pressure reactors for methane studies, as cyclopentane experiments occur at atmospheric pressure. Surfactant interfacial behavior and crystal morphology insights remain transferable, but hydrate stability and kinetics vary with guest molecule size and pressure .

Q. What reactor designs optimize this compound kinetics for CO₂ capture applications?

Fixed-bed reactors (FBRs) outperform unstirred tanks (UTRs) by enhancing gas dissolution and enabling scalable hydrate growth. FBRs achieve higher CO₂ uptake (6.0 MPa, 281.2 K) with repeatable cycles. Morphological analysis reveals interfacial hydrate nucleation and fiber-like crystal growth with SDS additives, improving separation efficiency .

Q. How do competing ions (e.g., Br⁻) affect surfactant adsorption on cyclopentane hydrates?

In TBAB hydrate systems, Br⁻ competes with DS⁻ for adsorption sites but exhibits lower affinity. Zeta potential and fluorescence measurements show that surfactant adsorption is governed by hydrate former polarity and ion concentration. This competition alters interfacial micropolarity, influencing hydrate stability and growth rates .

Q. What thermodynamic models best predict this compound stability in multicomponent systems?

Modified Chen-Guo and van der Waals-Platteeuw models accurately predict phase equilibria in systems with CO₂, H₂, or electrolytes. A correlation between water activity and cage occupancy simplifies predictions for saline solutions. Validation against quadruple-phase data (e.g., CP + H₂O + O₂) confirms model robustness .

Q. How does hydrate morphology impact rheological properties in surfactant-laden systems?

SDS induces fiber-like crystal growth, reducing particle bedding and improving slurry flowability. Morphological shifts (e.g., dendritic to orthogonal crystals) correlate with viscosity stability. High-speed imaging links sloughing events to torque spikes, guiding surfactant optimization for flow assurance .

Q. What parameters govern sulfuric acid recovery via this compound formation?

Cyclopentane/diluted acid ratios (1:2 to 1:6 v/v) and acid concentration (2.5–12.5 wt%) dictate efficiency (60–96%). Higher cyclopentane volumes shorten formation time but reduce yield. Process optimization requires balancing promoter selection, phase separation, and exothermic heat management during hydrate growth .

Methodological Notes

  • Data Contradictions : While cyclopentane generally promotes hydrate stability, high salt concentrations (>25 wt% NaCl) override this effect, requiring model recalibration .
  • Experimental Reproducibility : Torque measurements must account for impeller speed (e.g., 200 RPM vs. higher speeds) to avoid shear-induced artifact .
  • Model Limitations : Current thermodynamic models underestimate hysteresis in cyclopentane-CO₂ binary hydrates, necessitating kinetic corrections for industrial applications .

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